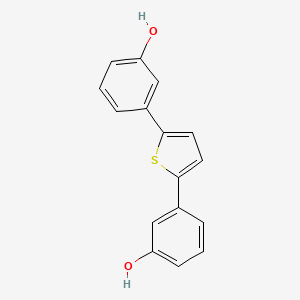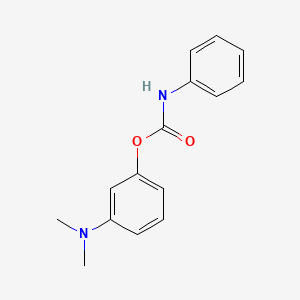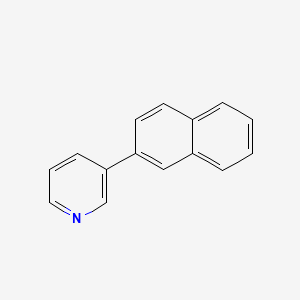
3,3'-Thiene-2,5-diyldiphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3’-Thiene-2,5-diyldiphenol is an organic compound characterized by the presence of a thiophene ring substituted with two phenol groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-thiene-2,5-diyldiphenol typically involves the reaction of thiophene derivatives with phenol under specific conditions. One common method includes the use of a catalyst to facilitate the coupling of thiophene and phenol groups. The reaction is often carried out in an organic solvent under controlled temperature and pressure to ensure high yield and purity .
Industrial Production Methods
Industrial production of 3,3’-thiene-2,5-diyldiphenol may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors and advanced purification techniques to produce the compound in bulk quantities .
Chemical Reactions Analysis
Types of Reactions
3,3’-Thiene-2,5-diyldiphenol can undergo various chemical reactions, including:
Oxidation: The phenol groups can be oxidized to quinones under the influence of oxidizing agents.
Reduction: The compound can be reduced to form different derivatives with altered properties.
Substitution: The hydrogen atoms on the phenol groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while substitution reactions can produce a variety of functionalized phenol derivatives .
Scientific Research Applications
3,3’-Thiene-2,5-diyldiphenol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a drug candidate due to its bioactive properties.
Industry: It is used in the production of polymers, resins, and other materials with specific properties.
Mechanism of Action
The mechanism by which 3,3’-thiene-2,5-diyldiphenol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The phenol groups can participate in hydrogen bonding and other interactions, influencing the compound’s activity. The thiophene ring can also contribute to the compound’s electronic properties, affecting its behavior in various environments .
Comparison with Similar Compounds
Similar Compounds
2,2’-Thiene-2,5-diyldiphenol: Similar structure but different substitution pattern.
3,3’-Pyridine-2,5-diyldiphenol: Contains a pyridine ring instead of thiophene.
4,4’-Pyridine-3,5-diyldiphenol: Another pyridine-based compound with different substitution.
Uniqueness
3,3’-Thiene-2,5-diyldiphenol is unique due to the presence of the thiophene ring, which imparts distinct electronic and structural properties. This makes it particularly useful in applications requiring specific electronic characteristics and stability .
Properties
Molecular Formula |
C16H12O2S |
|---|---|
Molecular Weight |
268.3 g/mol |
IUPAC Name |
3-[5-(3-hydroxyphenyl)thiophen-2-yl]phenol |
InChI |
InChI=1S/C16H12O2S/c17-13-5-1-3-11(9-13)15-7-8-16(19-15)12-4-2-6-14(18)10-12/h1-10,17-18H |
InChI Key |
SVBBCXVMACPXGW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)O)C2=CC=C(S2)C3=CC(=CC=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(Benzo[b]thiophen-5-yl)-3-benzylpyrrolidine](/img/structure/B10842572.png)







![3-(phenoxymethyl)-5H-indeno[1,2-c]pyridazin-5-one](/img/structure/B10842613.png)




